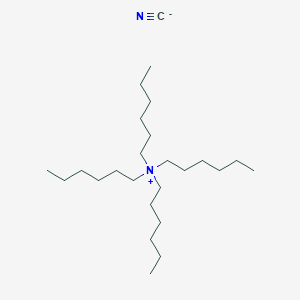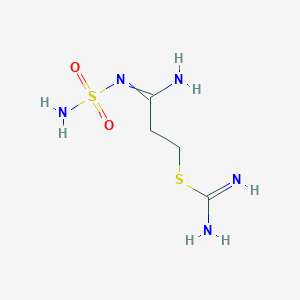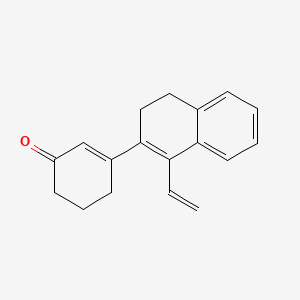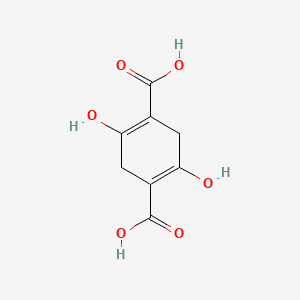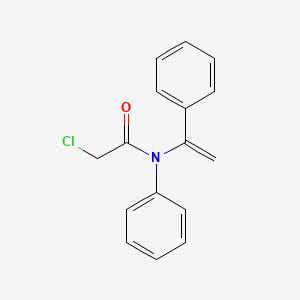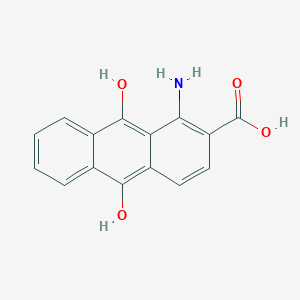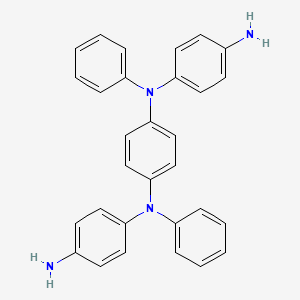![molecular formula C10H22OSi B14318556 Silane, trimethyl[(2-methylcyclohexyl)oxy]- CAS No. 109283-59-2](/img/structure/B14318556.png)
Silane, trimethyl[(2-methylcyclohexyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(2-methylcyclohexyl)oxy]- is an organosilicon compound with the molecular formula C10H22OSi. This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 2-methylcyclohexyl group. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methylcyclohexyl)oxy]- typically involves the reaction of trimethylchlorosilane with 2-methylcyclohexanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound through a dehydration process.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(2-methylcyclohexyl)oxy]- is often carried out using large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(2-methylcyclohexyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethyl and 2-methylcyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(2-methylcyclohexyl)oxy]- finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(2-methylcyclohexyl)oxy]- involves its ability to form strong bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Another organosilicon compound with the formula (CH3)3SiH.
Dimethylsilane: Contains two methyl groups bonded to a silicon atom.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Uniqueness
Silane, trimethyl[(2-methylcyclohexyl)oxy]- is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
109283-59-2 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
trimethyl-(2-methylcyclohexyl)oxysilane |
InChI |
InChI=1S/C10H22OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
JQAKEQPKWYLGTN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


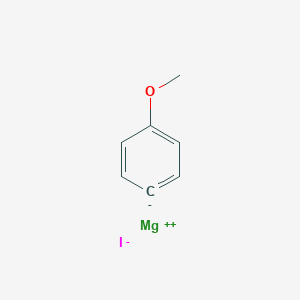


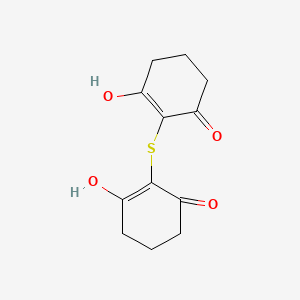

methanone](/img/structure/B14318499.png)
